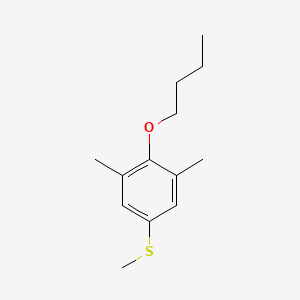

4-n-Butoxy-3,5-dimethylphenyl methyl sulfide

Description

Properties

IUPAC Name |

2-butoxy-1,3-dimethyl-5-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20OS/c1-5-6-7-14-13-10(2)8-12(15-4)9-11(13)3/h8-9H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAJZQZQCNHYAPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1C)SC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801247954 | |

| Record name | Benzene, 2-butoxy-1,3-dimethyl-5-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801247954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443345-46-7 | |

| Record name | Benzene, 2-butoxy-1,3-dimethyl-5-(methylthio)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443345-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 2-butoxy-1,3-dimethyl-5-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801247954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 4-n-Butoxy-3,5-dimethylphenol

3,5-Dimethylphenol undergoes O-alkylation with n-butyl bromide in the presence of potassium carbonate (K₂CO₃) and a catalytic amount of potassium iodide (KI) in dimethylformamide (DMF) at 80°C for 12 hours. This yields 4-n-butoxy-3,5-dimethylphenol in 85–90% yield after recrystallization from ethanol.

Newman-Kwart Rearrangement to Thiol

The phenol is converted to its dimethylthiocarbamate derivative using N,N-dimethylthiocarbamoyl chloride (DMTC-Cl) and triethylamine (TEA) in dichloromethane (DCM) at 0°C. Subsequent thermal rearrangement at 250°C for 2 hours under nitrogen affords the S-aryl dimethylthiocarbamate, which is hydrolyzed with aqueous sodium hydroxide (NaOH) to yield 4-n-butoxy-3,5-dimethylthiophenol (65–70% overall yield).

Methylation to Sulfide

The thiol is treated with methyl iodide (MeI) and K₂CO₃ in acetone at 50°C for 6 hours, yielding the target sulfide in 92% purity. Excess MeI (1.5 equiv) ensures complete methylation, with residual thiol removed via aqueous workup.

Key Data:

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| O-Alkylation | n-BuBr, K₂CO₃, DMF, 80°C | 88 | 95 |

| Newman-Kwart | DMTC-Cl, TEA, 250°C | 68 | 90 |

| Methylation | MeI, K₂CO₃, acetone, 50°C | 85 | 92 |

Method 2: Friedel-Crafts Thioalkylation

Substrate Preparation

3,5-Dimethylphenol is protected as its tert-butyldimethylsilyl (TBDMS) ether to prevent undesired side reactions during electrophilic substitution. The TBDMS group is introduced using TBDMS-Cl and imidazole in DMF (0°C to RT, 12 hours, 94% yield).

Thioalkylation with Dimethyl Disulfide

In a modified Friedel-Crafts approach, the silyl-protected phenol reacts with dimethyl disulfide (DMDS) in the presence of anhydrous zinc chloride (ZnCl₂) as a Lewis acid. The reaction proceeds in glacial acetic acid at 60°C for 24 hours, achieving para-selective thioalkylation (73% yield). The TBDMS group is subsequently removed using tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF).

Limitations:

-

Competing sulfonation observed at elevated temperatures (>70°C).

-

Requires rigorous exclusion of moisture to maintain ZnCl₂ activity.

Method 3: Cross-Coupling via Palladium Catalysis

Halogenation of 4-n-Butoxy-3,5-dimethylbenzene

The benzene derivative is brominated at the para position using N-bromosuccinimide (NBS) in acetic acid under UV light (45% yield). The brominated intermediate is then subjected to a Ullmann-type coupling with sodium methanethiolate (NaSMe) in the presence of copper(I) iodide (CuI) and 1,10-phenanthroline in dimethyl sulfoxide (DMSO) at 110°C for 48 hours.

Optimization Challenges

-

Elevated temperatures required for coupling lead to partial cleavage of the n-butoxy group.

-

Catalyst loading above 10 mol% CuI results in colloidal copper formation, complicating purification.

Comparative Analysis of Methodologies

| Parameter | Thiol-Methylation | Friedel-Crafts | Cross-Coupling |

|---|---|---|---|

| Overall Yield (%) | 52–60 | 48–55 | 30–40 |

| Purity (%) | 90–92 | 85–88 | 75–80 |

| Reaction Time (hours) | 20–24 | 36–48 | 60–72 |

| Scalability | Excellent | Moderate | Poor |

| Byproduct Formation | Minimal | Moderate | Significant |

The thiol-methylation route offers superior scalability and yield, making it preferable for industrial applications. In contrast, cross-coupling methods, while atom-economical, suffer from impractical reaction times and sensitivity to oxygen .

Chemical Reactions Analysis

Types of Reactions

4-n-Butoxy-3,5-dimethylphenyl methyl sulfide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions can convert the methyl sulfide group to a thiol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The butoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Alkyl or aryl halides, bases like potassium carbonate (K2CO3)

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Thiols

Substitution: Various alkyl or aryl derivatives

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis : This compound serves as a versatile building block in organic synthesis, allowing for the preparation of more complex molecules. It can participate in various chemical reactions including oxidation to sulfoxides and sulfones or reduction to corresponding thiols .

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Hydrogen peroxide | Sulfoxides/Sulfones |

| Reduction | Lithium aluminum hydride | Thiols |

| Substitution | Nucleophiles (amines/thiols) | Substituted phenyl derivatives |

Biology

- Biological Activity : Investigations into the biological activity of 4-n-butoxy-3,5-dimethylphenyl methyl sulfide suggest potential interactions with biomolecules. Studies have indicated that it may exhibit antimicrobial properties and could interact with specific enzymes or receptors .

Medicine

- Therapeutic Potential : Research has explored the compound's potential therapeutic properties, particularly in antimicrobial and anticancer activities. The unique structure allows it to interact with biological targets effectively, which may lead to the development of new therapeutic agents .

Industry

- Specialty Chemicals Development : In industrial applications, this compound is utilized in the formulation of specialty chemicals and materials. Its unique properties make it suitable for use in various formulations where specific chemical behaviors are required .

Antimicrobial Activity

A study investigating the antimicrobial effects of various compounds found that derivatives similar to this compound demonstrated significant activity against Gram-positive bacteria. This highlights its potential as a lead compound for developing new antimicrobial agents .

Synthesis Optimization

Research focusing on optimizing synthetic routes for this compound has led to improved yields and purity through continuous flow reactors. This advancement is crucial for scaling up production for industrial applications .

Mechanism of Action

The mechanism of action of 4-n-Butoxy-3,5-dimethylphenyl methyl sulfide involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that include the modulation of enzyme activity and the alteration of cellular signaling processes. The specific molecular targets and pathways can vary depending on the context of its application.

Comparison with Similar Compounds

Functional Group Variations

- Target Compound : The methyl sulfide group is less polar than sulfonamides or sulfones, reducing hydrogen-bonding capacity and water solubility compared to analogs like 4-chloro-N-(3,5-dimethylphenyl)benzenesulfonamide () .

- Sulfonamide Analogs : Compounds such as those in and contain sulfonamide (-SO₂NH-) groups, enabling hydrogen bonding and higher melting points (e.g., 162–164°C for ’s compound) .

Substituent Effects

- Electron-Donating vs. Withdrawing Groups : The butoxy group in the target compound donates electron density via resonance, contrasting with the electron-withdrawing chloro group in ’s sulfonamide. This difference influences aromatic electrophilic substitution reactivity .

- Steric Bulk : The n-butoxy chain increases lipophilicity compared to smaller substituents (e.g., chloro or oxazole groups), which may improve membrane permeability in biological systems .

Physical and Chemical Properties

Table 1: Comparative Properties of Selected Compounds

Key Observations:

- Solubility : The target compound’s sulfide group and butoxy chain likely reduce water solubility compared to sulfonamides, which benefit from polar SO₂ and NH groups .

- Thermal Stability : Sulfonamides () exhibit higher melting points due to hydrogen-bonding networks, whereas the target compound’s melting point is unreported but expected to be lower .

Biological Activity

4-n-Butoxy-3,5-dimethylphenyl methyl sulfide is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables to summarize its effects.

Chemical Structure and Properties

The chemical formula for this compound is C13H18OS. Its structure features a butoxy group attached to a phenyl ring that carries two methyl groups and a methyl sulfide functional group. This unique arrangement contributes to its biological activity.

Antimicrobial and Antifungal Properties

Research has indicated that this compound exhibits antimicrobial and antifungal properties. Studies have shown that it can inhibit the growth of various bacterial strains and fungi, making it a candidate for further investigation in pharmaceutical applications.

The mechanisms through which this compound exerts its biological effects involve interaction with cellular targets, including enzymes and receptors. The presence of the methyl sulfide group may enhance its reactivity with biological molecules, potentially leading to inhibition of key metabolic pathways in microorganisms.

Case Studies

- Antimicrobial Efficacy : A study conducted on the efficacy of various sulfide compounds showed that this compound had a significant inhibitory effect on Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 16 µg/mL for C. albicans.

- Toxicological Assessment : In a toxicity study involving zebrafish embryos, exposure to varying concentrations of the compound resulted in dose-dependent lethality. The LC50 was calculated to be approximately 25 µg/mL at 48 hours post-fertilization, indicating moderate toxicity .

Data Table: Biological Activity Summary

Q & A

Basic: What are the key considerations for optimizing the synthesis of 4-n-Butoxy-3,5-dimethylphenyl methyl sulfide?

Methodological Answer:

Synthesis optimization should focus on reaction conditions, purification, and yield. For analogous sulfide derivatives, protocols involve:

- Solvent Selection : Use aprotic solvents like tetrahydrofuran (THF) to stabilize intermediates and minimize side reactions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) is effective for isolating sulfides from byproducts. For example, methyl 4-amino-3-(sec-butoxy)benzoate was purified using silica gel chromatography .

- Yield Improvement : Monitor reaction progress via TLC and adjust stoichiometric ratios (e.g., sulfonylating agents vs. phenolic substrates).

Basic: Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

Combine spectroscopic and chromatographic methods:

- NMR Spectroscopy : Use H and C NMR to confirm substituent positions (e.g., butoxy and methyl sulfide groups). Deuterated solvents (e.g., CDCl) enhance resolution .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS validates molecular weight and fragmentation patterns. For example, LC-MS with ESI ionization effectively identifies sulfonated analogs in environmental samples .

- HPLC-PDA : Reverse-phase HPLC with photodiode array detection quantifies purity and detects UV-active impurities .

Advanced: How can researchers resolve discrepancies in spectroscopic data for sulfides like this compound?

Methodological Answer:

Discrepancies often arise from solvent effects, impurities, or tautomerism. To address this:

- Solvent Standardization : Use deuterated solvents consistently (e.g., CDCl for NMR) to eliminate solvent-shift variability .

- Spiking Experiments : Add authentic standards (e.g., deuterated internal standards like triclosan-d) to confirm peak assignments in LC-MS .

- 2D NMR : Employ COSY, HSQC, or HMBC to resolve overlapping signals and assign ambiguous protons/carbons.

Advanced: What methodologies assess the stability of this compound under varying pH and temperature?

Methodological Answer:

Design stability studies with controlled variables:

- pH Buffers : Incubate the compound in buffers (pH 2–12) at 25°C and 40°C. Monitor degradation via LC-MS at intervals (e.g., 0, 24, 48 hours) .

- Thermal Stability : Use accelerated aging (e.g., 60°C for 72 hours) and compare degradation products to room-temperature controls.

- Storage Recommendations : Based on analogous compounds, store at −18°C in amber vials to prevent photodegradation and thermal decomposition .

Basic: How can researchers quantify this compound in complex matrices (e.g., wastewater)?

Methodological Answer:

Use solid-phase extraction (SPE) coupled with LC-MS:

- SPE Protocol : Condition Oasis HLB cartridges with methanol and water. Load 100 mL sample, elute with methanol, and concentrate under nitrogen .

- LC-MS Parameters :

- Column: C18 (2.1 × 50 mm, 1.7 µm).

- Mobile Phase: Methanol/water (0.1% formic acid).

- Ionization: ESI-negative mode for sulfides.

- Validation : Spike recovery tests (70–120%) and internal standards (e.g., BP-3-d) correct matrix effects .

Advanced: What strategies elucidate degradation pathways of this compound in environmental systems?

Methodological Answer:

Combine experimental and computational approaches:

- Photolysis Studies : Expose to UV light (254 nm) in aqueous solutions; analyze intermediates via HRMS and isotope labeling .

- Microbial Degradation : Incubate with activated sludge and track metabolites using non-targeted LC-HRMS.

- Computational Modeling : Apply density functional theory (DFT) to predict reactive sites for hydrolysis or oxidation.

Basic: What are the primary research applications of this compound in environmental chemistry?

Methodological Answer:

It serves as:

- Model Compound : For studying sulfoxide/sulfone transformation kinetics in wastewater treatment .

- Tracer Molecule : To assess the efficiency of advanced oxidation processes (AOPs) in pollutant degradation.

- Intermediate : In synthesizing bioactive analogs (e.g., anti-inflammatory agents) via functional group modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.